9-(4-methoxyphenyl)-15-methylsulfanyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaene
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Overview
Description
Methyl 4-[4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether is a complex heterocyclic compound. It is characterized by its unique structure, which includes a pyrimido-thieno-quinoline core fused with a phenyl ether group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether typically involves multi-step organic reactionsCommon reagents used in these reactions include ortho esters, hydrazinyl compounds, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can undergo reduction reactions, particularly at the quinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ether and quinoline moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ether or quinoline core .
Scientific Research Applications
Methyl 4-[4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with a thiophene ring system, such as suprofen and articaine, exhibit similar pharmacological properties.
Quinoline Derivatives: Compounds like chloroquine and quinine share structural similarities and are used in medicinal chemistry.
Uniqueness
Methyl 4-[4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether is unique due to its fused pyrimido-thieno-quinoline core and the presence of both methylsulfanyl and phenyl ether groups. This unique structure contributes to its diverse chemical reactivity and potential pharmacological applications .
Properties
Molecular Formula |
C21H19N3OS2 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-15-methylsulfanyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaene |
InChI |
InChI=1S/C21H19N3OS2/c1-25-13-9-7-12(8-10-13)16-14-5-3-4-6-15(14)24-20-17(16)18-19(27-20)21(26-2)23-11-22-18/h7-11H,3-6H2,1-2H3 |
InChI Key |
VDQFRMIWPHNUIQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C3C4=C(C(=NC=N4)SC)SC3=NC5=C2CCCC5 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C4=C(C(=NC=N4)SC)SC3=NC5=C2CCCC5 |
Origin of Product |
United States |
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